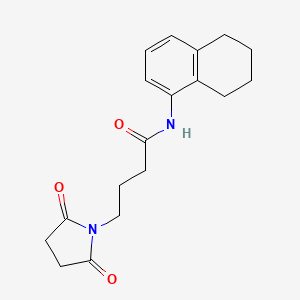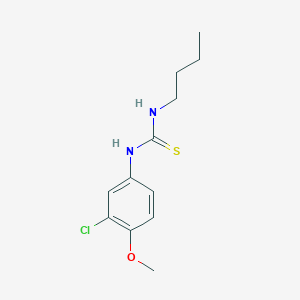
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Übersicht
Beschreibung
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. The compound belongs to the class of pyrrolidinyl butanamides and has been found to exhibit promising results in various scientific research studies.
Wirkmechanismus
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide increases the levels of dopamine in the synaptic cleft, which results in the activation of dopamine receptors and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been found to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to increase the levels of extracellular dopamine in the brain, which results in the activation of dopamine receptors and subsequent downstream signaling pathways. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has also been found to exhibit antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has several advantages for lab experiments. The compound is highly selective for the dopamine transporter, which makes it a useful tool for studying the role of the dopamine transporter in various neurological disorders. However, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has some limitations for lab experiments, such as its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide. One potential direction is to investigate the potential therapeutic applications of the compound in various neurological disorders such as Parkinson's disease, depression, and addiction. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in humans to determine its safety and efficacy for clinical use. Additionally, further studies are needed to investigate the potential side effects and toxicity of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in preclinical models.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit potent and selective inhibition of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction.
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16(9-4-12-20-17(22)10-11-18(20)23)19-15-8-3-6-13-5-1-2-7-14(13)15/h3,6,8H,1-2,4-5,7,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWSCZDHJLJPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847885.png)
![3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847888.png)
![methyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4847890.png)
![1-[(2-methylcyclopentyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4847893.png)
![1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4847914.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4847922.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4847950.png)

![N-(2-methoxyphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4847973.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)
![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)